

An In-depth Technical Guide to the Thermochemical Properties of Malonic Acid

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Compound of Interest

Compound Name: Malonic acid

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This technical guide provides a comprehensive overview of the core thermochemical properties of **malonic acid** (propanedioic acid). The information herein is intended to support research and development activities where a thorough understanding of the energetic and thermal stability of this compound is critical. This document presents key quantitative data in a structured format, details relevant experimental methodologies, and illustrates the thermal decomposition pathway of **malonic acid**.

Core Thermochemical Data

The fundamental thermochemical properties of solid **malonic acid** at standard conditions (298.15 K and 1 bar) are summarized in the tables below. These values are essential for modeling chemical reactions, assessing thermal hazards, and understanding the stability of **malonic acid** in various formulations.

Table 1: Standard Molar Thermochemical Properties of Solid Malonic Acid

Property	Symbol	Value	Units
Standard Molar Enthalpy of Formation	$\Delta_f H^\circ$	-890.9	kJ/mol
Standard Molar Enthalpy of Combustion	$\Delta_c H^\circ$	-864	kJ/mol[1]
Standard Molar Entropy	S°	149.8	J/(mol·K)
Molar Heat Capacity (at constant pressure)	C_p	139.93	J/(mol·K)[2]

Table 2: Other Relevant Thermal Properties of Malonic Acid

Property	Value	Units
Melting Point	135 - 137	°C (decomposes)[3]
Enthalpy of Vaporization	92	kJ/mol[1][3]
Enthalpy of Sublimation	72.7 (at 306 K), 108.0 (at 348 K)	kJ/mol

Thermal Decomposition

Malonic acid undergoes thermal decomposition upon heating, primarily yielding acetic acid and carbon dioxide. This reaction is a critical consideration in the handling and processing of **malonic acid** at elevated temperatures.

The overall decomposition reaction is:



Experimental Protocols

The determination of the thermochemical properties of **malonic acid** relies on precise calorimetric techniques. The following sections detail the methodologies for two key experimental procedures.

Bomb Calorimetry for the Determination of the Enthalpy of Combustion

Objective: To measure the heat of combustion of solid **malonic acid** at constant volume.

Methodology:

- **Sample Preparation:** A pellet of known mass (typically 0.8 - 1.0 g) of high-purity crystalline **malonic acid** is prepared using a pellet press. The pellet is weighed to a precision of at least 0.1 mg.
- **Bomb Assembly:** The pellet is placed in a sample crucible within the bomb calorimeter. A fuse wire of known length and mass is attached to the electrodes, ensuring it is in contact with the sample pellet. A small, measured amount of deionized water (approximately 1 mL) is added to the bottom of the bomb to ensure that the water formed during combustion is in its liquid state.
- **Pressurization:** The bomb is sealed and purged with pure oxygen to remove any atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 25-30 atm.
- **Calorimeter Setup:** The sealed bomb is placed in the calorimeter vessel, which is then filled with a precise volume of water (e.g., 2.000 L). The calorimeter is assembled with a stirrer and a high-precision thermometer or temperature probe.
- **Temperature Equilibration and Measurement:** The water in the calorimeter is stirred to achieve thermal equilibrium. The initial temperature is recorded for a set period to establish a baseline.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

- **Corrections and Calculations:** The raw temperature change is corrected for heat exchange with the surroundings. The heat capacity of the calorimeter system (bomb, water, etc.) is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid. The enthalpy of combustion of **malonic acid** is then calculated from the corrected temperature rise, the heat capacity of the calorimeter, and the mass of the sample, with corrections made for the combustion of the fuse wire.

Differential Scanning Calorimetry (DSC) for the Determination of Heat Capacity

Objective: To measure the specific heat capacity of solid **malonic acid** as a function of temperature.

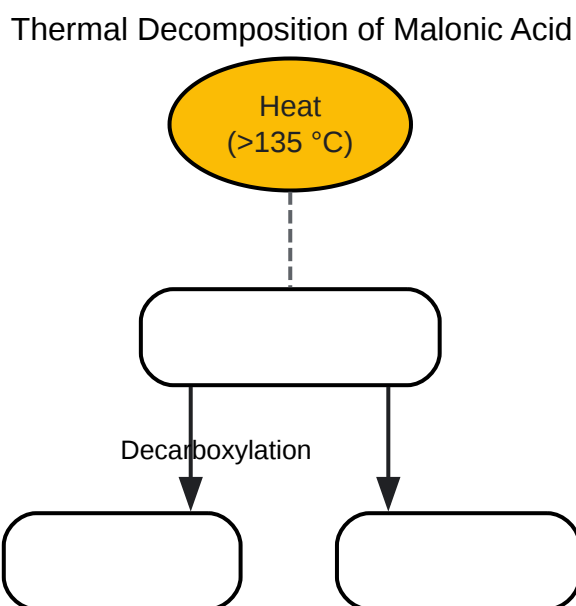
Methodology:

- **Instrument and Sample Preparation:** A differential scanning calorimeter is calibrated for temperature and heat flow using certified reference materials (e.g., indium). A small, accurately weighed sample of solid **malonic acid** (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
- **Experimental Program:** The following temperature program is executed:
 - An initial isothermal period to allow the sample to reach thermal equilibrium.
 - A linear heating ramp at a controlled rate (e.g., 10 or 20 °C/min) across the desired temperature range.
 - A final isothermal period at the upper temperature limit.
 - A linear cooling ramp back to the initial temperature.
 - A second heating scan is often performed to ensure thermal history does not affect the measurement.
- **Data Acquisition:** The differential heat flow between the sample and the reference pan is measured as a function of temperature.

- **Baseline and Sapphire Standard Measurement:** A baseline is established by running the same temperature program with two empty pans. To obtain absolute heat capacity values, a run is performed with a sapphire standard of known heat capacity.
- **Calculation of Specific Heat Capacity:** The specific heat capacity of the **malonic acid** sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard at a given temperature, taking into account the masses of the sample and the standard.

Visualizing Thermal Decomposition

The thermal decomposition of **malonic acid** is a key process influencing its application at elevated temperatures. The following diagram illustrates this pathway.



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Thermal Decomposition Pathway of **Malonic Acid**

In conclusion, this guide provides essential thermochemical data and experimental context for **malonic acid**, supporting its safe and effective use in research and development. The provided

data tables, detailed experimental protocols, and the visual representation of its thermal decomposition pathway offer a robust resource for professionals in the chemical and pharmaceutical sciences.

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